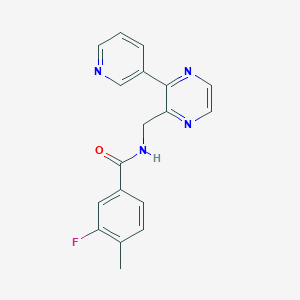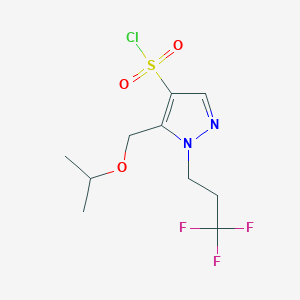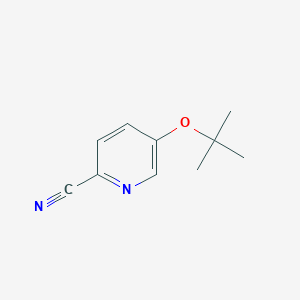![molecular formula C18H13ClN4OS B2857029 N-(4-Chlorophenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide CAS No. 671199-24-9](/img/structure/B2857029.png)
N-(4-Chlorophenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a triazoloquinoline core and a chlorophenylacetamide moiety, contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide typically involves the following steps:
Formation of the Triazoloquinoline Core: The triazoloquinoline core can be synthesized through a cyclization reaction involving a quinoline derivative and a triazole precursor. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions.
Thioether Formation: The triazoloquinoline core is then reacted with a thiol compound to introduce the thioether linkage. This step may require the use of a base to facilitate the nucleophilic substitution reaction.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-chlorophenylacetyl chloride to form the desired acetamide compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: As a probe to study biological pathways and interactions, particularly those involving DNA intercalation and enzyme inhibition.
Medicine: As a potential therapeutic agent for the treatment of cancer, bacterial infections, and inflammatory diseases. Its ability to intercalate DNA and inhibit specific enzymes makes it a promising candidate for drug development.
Industry: As an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide involves several molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes. This is particularly relevant in its anticancer activity.
Enzyme Inhibition: The compound can inhibit specific enzymes, such as kinases and proteases, by binding to their active sites and preventing their normal function. This contributes to its antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar triazoloquinoline core and have been studied for their anticancer and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also contain a triazole ring fused to a heterocyclic core and exhibit similar biological activities.
Uniqueness
N-(4-Chlorophenyl)-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is unique due to its specific combination of a triazoloquinoline core and a chlorophenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-13-6-8-14(9-7-13)20-17(24)11-25-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKVMHVAFLSLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2856948.png)
![6-Methyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2856949.png)

![2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE](/img/structure/B2856952.png)
![6-fluoro-N-{2-[(quinazolin-4-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2856954.png)


![3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2856960.png)
![N-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2856963.png)
![ethyl 2-[(piperidine-1-carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2856964.png)
![3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2856966.png)
![2-chloro-N-{2-methyl-1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]propyl}acetamide](/img/structure/B2856968.png)
![5-[(4-Butyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2856969.png)
